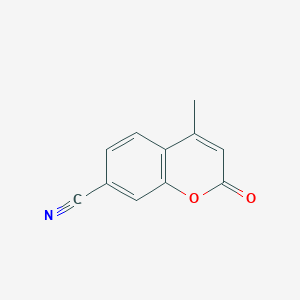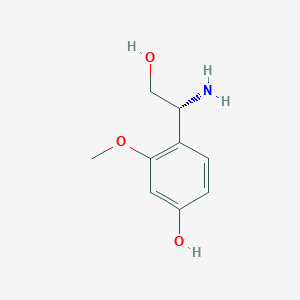
2-methoxy-1-pyridin-3-ylcyclohexan-1-ol
Descripción general
Descripción
2-methoxy-1-pyridin-3-ylcyclohexan-1-ol is a chiral compound that features a methoxy group and a pyridyl group attached to a cyclohexanol ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-methoxy-1-pyridin-3-ylcyclohexan-1-ol typically involves the following steps:
Starting Materials: The synthesis begins with the appropriate cyclohexanone derivative and a pyridyl-containing reagent.
Reaction Conditions: The reaction is often carried out under anhydrous conditions with a suitable base to facilitate the nucleophilic addition of the pyridyl group to the cyclohexanone.
Purification: The resulting product is purified using techniques such as recrystallization or chromatography to obtain the desired enantiomer.
Industrial Production Methods
In an industrial setting, the production of this compound may involve:
Large-Scale Reactors: Utilizing large-scale reactors to handle the bulk quantities of starting materials.
Automated Processes: Implementing automated processes for precise control of reaction conditions.
Quality Control: Ensuring high purity and yield through rigorous quality control measures.
Análisis De Reacciones Químicas
Types of Reactions
2-methoxy-1-pyridin-3-ylcyclohexan-1-ol undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into different alcohol derivatives.
Substitution: The methoxy and pyridyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidizing Agents: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reducing Agents: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution Reagents: Halogenating agents and nucleophiles are used for substitution reactions.
Major Products Formed
The major products formed from these reactions include various alcohols, ketones, and substituted derivatives, depending on the specific reaction conditions and reagents used .
Aplicaciones Científicas De Investigación
2-methoxy-1-pyridin-3-ylcyclohexan-1-ol has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications.
Industry: It is utilized in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of 2-methoxy-1-pyridin-3-ylcyclohexan-1-ol involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or activator of certain enzymes, influencing biochemical pathways and cellular processes.
Comparación Con Compuestos Similares
Similar Compounds
- 2-Methoxy-1-(pyrid-2-yl)cyclohexanol
- 2-Methoxy-1-(pyrid-4-yl)cyclohexanol
- 2-Methoxy-1-(quinolin-3-yl)cyclohexanol
Uniqueness
2-methoxy-1-pyridin-3-ylcyclohexan-1-ol is unique due to its specific structural configuration, which imparts distinct chemical and biological properties compared to its analogs .
Propiedades
Fórmula molecular |
C12H17NO2 |
|---|---|
Peso molecular |
207.27 g/mol |
Nombre IUPAC |
2-methoxy-1-pyridin-3-ylcyclohexan-1-ol |
InChI |
InChI=1S/C12H17NO2/c1-15-11-6-2-3-7-12(11,14)10-5-4-8-13-9-10/h4-5,8-9,11,14H,2-3,6-7H2,1H3 |
Clave InChI |
AUBDBVHXHXIDAW-UHFFFAOYSA-N |
SMILES canónico |
COC1CCCCC1(C2=CN=CC=C2)O |
Origen del producto |
United States |
Synthesis routes and methods I
Procedure details









Synthesis routes and methods II
Procedure details









Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.







![N-(6-Acetyl-3-cyano-4,5,6,7-tetrahydro-thieno[2,3-c]pyridin-2-yl)-benzamide](/img/structure/B8507741.png)






